Cas no 2172266-68-9 (1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine)

1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine structure
2172266-68-9 structure
Product Name:1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine
CAS No:2172266-68-9
MF:C14H20N2S
MW:248.387001991272
CID:6345594
PubChem ID:165506386
Update Time:2025-07-09

1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine
    • 1-methyl-N-[(thiolan-2-yl)methyl]-2,3-dihydro-1H-indol-5-amine
    • 2172266-68-9
    • EN300-1273793
    • Inchi: 1S/C14H20N2S/c1-16-7-6-11-9-12(4-5-14(11)16)15-10-13-3-2-8-17-13/h4-5,9,13,15H,2-3,6-8,10H2,1H3
    • InChI Key: AZWHDWHKBSZJIG-UHFFFAOYSA-N
    • SMILES: S1CCCC1CNC1C=CC2=C(C=1)CCN2C

Computed Properties

  • Exact Mass: 248.13471982g/mol
  • Monoisotopic Mass: 248.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 40.6Ų

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Additional information on 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine

Comprehensive Overview of 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine (CAS No. 2172266-68-9)

1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine (CAS No. 2172266-68-9) is a novel organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural framework combining an indole moiety with a thiolane ring, presents promising potential for various applications. Researchers are particularly interested in its pharmacological properties, synthetic pathways, and biological activity, making it a subject of ongoing studies.

The compound's structure features a 1-methyl-2,3-dihydro-1H-indole core, which is a common scaffold in many bioactive molecules. The addition of a (thiolan-2-yl)methyl group at the 5-position introduces steric and electronic modifications that can influence its binding affinity and selectivity. This structural uniqueness has led to investigations into its potential as a central nervous system (CNS) modulator or enzyme inhibitor, aligning with current trends in drug discovery targeting neurological disorders and metabolic diseases.

In recent years, the demand for small-molecule therapeutics with improved efficacy and safety profiles has surged. 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine fits into this narrative due to its optimized pharmacokinetics and low toxicity, as suggested by preliminary studies. Its CAS No. 2172266-68-9 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and lead optimization programs.

The synthesis of 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine typically involves multi-step organic reactions, including reductive amination and cyclization strategies. Researchers have explored various catalytic systems and green chemistry approaches to enhance yield and purity, addressing the industry's shift toward sustainable practices. These advancements are critical for scaling up production while minimizing environmental impact.

From a mechanistic perspective, this compound's interactions with biological targets such as G-protein-coupled receptors (GPCRs) or kinases are under investigation. Its potential to modulate cell signaling pathways has sparked interest in applications ranging from neuroprotection to anti-inflammatory therapies. Such versatility makes it a compelling candidate for further preclinical and clinical evaluation.

In the context of drug repurposing, 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine is also being studied for its off-target effects and potential in treating rare diseases. The rise of computational chemistry and AI-driven drug design has accelerated these efforts, enabling researchers to predict its behavior in complex biological systems with greater accuracy.

As the pharmaceutical industry continues to prioritize precision medicine and personalized therapies, compounds like 1-methyl-N-(thiolan-2-yl)methyl-2,3-dihydro-1H-indol-5-amine (CAS No. 2172266-68-9) are poised to play a pivotal role. Its structure-activity relationship (SAR) data is invaluable for designing next-generation therapeutics with enhanced specificity and reduced side effects. Future research will likely focus on in vivo studies and formulation development to unlock its full potential.

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